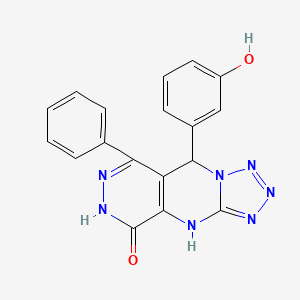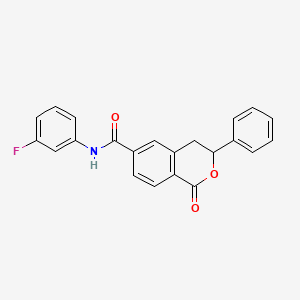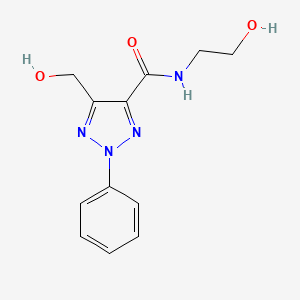![molecular formula C22H22ClN5O3 B11380471 7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11380471.png)
7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a purine core. Its systematic name is quite a mouthful, but we can break it down:
- The purine scaffold is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
- The chlorobenzyl group (2-chlorobenzyl) is attached to one position of the purine ring.
- The methoxybenzylamine group (4-methoxybenzylamino) is attached to another position.
- The compound is dimethylated at positions 1 and 3 of the purine ring.
- It’s worth noting that this compound has potential biological activity due to its structural features.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps, including purine ring formation, benzyl group functionalization, and methylation. Detailed synthetic routes would require a separate article.
Reaction Conditions: These would depend on the specific reactions involved.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would depend on the specific reactions performed.
Aplicaciones Científicas De Investigación
Biology: It might serve as a pharmacophore for drug design.
Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: Explore its use in materials science or catalysis.
Mecanismo De Acción
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate how it modulates cellular pathways (e.g., signaling cascades).
Comparación Con Compuestos Similares
Uniqueness: Highlight what sets this compound apart from structurally related molecules.
Similar Compounds: Unfortunately, I don’t have specific names for similar compounds at the moment.
Propiedades
Fórmula molecular |
C22H22ClN5O3 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
7-[(2-chlorophenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O3/c1-26-19-18(20(29)27(2)22(26)30)28(13-15-6-4-5-7-17(15)23)21(25-19)24-12-14-8-10-16(31-3)11-9-14/h4-11H,12-13H2,1-3H3,(H,24,25) |
Clave InChI |
UXVGABIHDPOJIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)OC)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11380401.png)
![5-chloro-N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11380407.png)
![N-(2-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11380411.png)
![1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11380419.png)


![Methyl 4-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11380428.png)
![N-[4-(dimethylamino)phenyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11380431.png)

![3-(4-Chlorophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11380460.png)

![2-(3,4-Dimethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11380470.png)
![7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11380479.png)
